molecular formula C25H40BrNO3 B1198225 Atropine octabromide CAS No. 5843-82-3

Atropine octabromide

Cat. No.: B1198225
CAS No.: 5843-82-3
M. Wt: 482.5 g/mol
InChI Key: DLZGOGBFEPLEJA-UHFFFAOYSA-M
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Description

However, based on nomenclature conventions, "octabromide" implies the addition of eight bromine atoms to the parent compound atropine. Atropine itself is a tropane alkaloid derived from plants like Atropa belladonna and acts as a competitive antagonist of muscarinic acetylcholine receptors, with applications in treating bradycardia, organophosphate poisoning, and as a mydriatic agent . Modifications such as bromination typically alter solubility, stability, and receptor-binding affinity, but specific data on atropine octabromide remain unverified in the literature provided.

Properties

CAS No.

5843-82-3

Molecular Formula

C25H40BrNO3

Molecular Weight

482.5 g/mol

IUPAC Name

(8-methyl-8-octyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C25H40NO3.BrH/c1-3-4-5-6-7-11-16-26(2)21-14-15-22(26)18-23(17-21)29-25(28)24(19-27)20-12-9-8-10-13-20;/h8-10,12-13,21-24,27H,3-7,11,14-19H2,1-2H3;1H/q+1;/p-1

InChI Key

DLZGOGBFEPLEJA-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Canonical SMILES

CCCCCCCC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Synonyms

atropine-N-octylbromide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights key differences between atropine and its analogs, which may inform hypothetical comparisons with atropine octabromide. Below is a comparative analysis of relevant compounds:

Atropine vs. Apoatropine

  • Structure: Apoatropine (C₁₇H₂₁NO₂) is derived from atropine via nitric acid treatment, resulting in a modified ester configuration. This compound would theoretically replace hydrogen atoms with bromine, significantly increasing molecular weight and altering lipophilicity .
  • Pharmacology : Apoatropine retains antispasmodic properties but is highly toxic, limiting clinical use. Atropine, by contrast, has a well-established safety profile in controlled doses .
  • Applications : Atropine is used in emergency medicine, while apoatropine’s toxicity restricts it to research contexts .

Atropine vs. Homatropine

  • Chromatographic Behavior : Evidence shows that atropine and homatropine (a methyl ester derivative) exhibit distinct chiral separation patterns in liquid chromatography. Atropine’s resolution improves with anionic additives like 2-phenylbutyric acid, while homatropine’s chiral selectivity is suppressed under similar conditions .
  • Clinical Use : Homatropine is primarily used as a mydriatic with shorter duration than atropine, reflecting structural modifications that reduce receptor-binding persistence .

Atropine vs. Scopolamine

  • Receptor Affinity : Both are tropane alkaloids, but scopolamine has greater central nervous system penetration due to its ability to cross the blood-brain barrier, unlike atropine .
  • Toxicity: Scopolamine’s psychoactive effects (e.g., hallucinations) contrast with atropine’s peripheral anticholinergic effects, underscoring the impact of minor structural differences on bioactivity .

Data Table: Key Properties of Atropine and Analogous Compounds

Compound Molecular Formula Key Modifications Primary Use Toxicity Profile
Atropine C₁₇H₂₃NO₃ Natural tropane alkaloid Anticholinergic, mydriatic Moderate (dose-dependent)
Apoatropine C₁₇H₂₁NO₂ Nitric acid derivative Research (antispasmodic) Highly toxic
Homatropine C₁₆H₂₁NO₃ Methyl ester substitution Short-acting mydriatic Low
Scopolamine C₁₇H₂₁NO₄ Epoxide ring addition Motion sickness, sedation High (CNS effects)
This compound Theoretical Bromination (8 Br atoms) Unverified Unknown

Research Findings on Separation and Interaction Mechanisms

  • Chiral Separation : Atropine and homatropine show divergent behaviors in chiral chromatography. (R)- and (S)-2-phenylbutyric acid enhance atropine’s resolution by forming solute-specific complexes, while homatropine’s retention mechanisms are less dependent on these additives .
  • Thermodynamic Insights : Van’t Hoff plots indicate that atropine’s enantiomeric separation is entropy-driven, whereas homatropine’s process is enthalpy-dominated, reflecting differences in molecular interactions .

Limitations and Contradictions in Evidence

  • No direct data on this compound exist in the provided sources, necessitating caution in extrapolating properties from brominated analogs.
  • Apoatropine’s derivation from atropine via nitric acid () conflicts with scopolamine’s natural occurrence (), highlighting variability in synthetic vs. natural pathways.

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